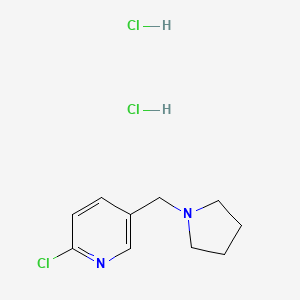

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride

描述

Introduction

Historical Context of Pyridine-Pyrrolidine Hybrid Compounds

The development of pyridine-pyrrolidine hybrid compounds represents a significant evolution in heterocyclic chemistry that emerged from the recognition of complementary properties offered by these two distinct nitrogen-containing ring systems. Pyridine, first isolated by Thomas Anderson in 1849 from animal bone oil, established the foundation for aromatic nitrogen heterocycle chemistry. Anderson's discovery of this colorless liquid with its characteristic odor, which he named after the Greek word for fire due to its flammability, marked the beginning of systematic study of six-membered aromatic heterocycles containing nitrogen.

The historical trajectory of pyridine chemistry gained momentum with William Ramsay's 1876 synthesis, which combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, representing the first synthesis of a heteroaromatic compound. This breakthrough was followed by Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives in 1881, establishing the foundational methodology that would influence heterocyclic synthesis for decades. The Hantzsch pyridine synthesis typically employed a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, creating a paradigm for systematic pyridine construction.

Pyrrolidine, alternatively known as tetrahydropyrrole, emerged as a complementary heterocyclic system with distinct chemical properties. This five-membered saturated heterocycle, characterized by the molecular formula (CH₂)₄NH, provided medicinal chemists with a versatile scaffold that offered different conformational and electronic properties compared to its aromatic counterparts. The compound's classification as a cyclic secondary amine positioned it as an important building block in pharmaceutical design, particularly due to its structural presence in natural alkaloids such as nicotine and hygrine.

The convergence of pyridine and pyrrolidine chemistry gained significant momentum in the late twentieth century as researchers recognized the potential for combining aromatic and saturated nitrogen heterocycles to create compounds with enhanced biological activity. Recent insights into pyrrolidine core skeletons in pharmacology have demonstrated that pyrrolidine hybrids incorporated with important pharmacophore moieties such as nitrogen-benzoylthiourea, thiohydantoin, thiazole, and imidazole offer expanded therapeutic possibilities. This hybrid approach has proven particularly valuable in addressing complex biological targets that require precise molecular recognition and binding affinity.

Contemporary research has shown that polyhydroxylated pyrrolidine derivatives containing glucose and galactose units demonstrate significant potential for inhibiting glycosidase and aldose reductase enzymes, playing important roles in diabetes treatment. Furthermore, pyrrolidine hybrid molecules designed with specific substituents at terminal phenyl groups have shown potent inhibitory properties against nitrogen-acylethanolamine acid amidase, one of the key enzymes involved in fatty acid ethanolamide degradation. These developments underscore the historical progression from individual heterocycle synthesis to sophisticated hybrid design strategies that characterize modern medicinal chemistry approaches.

Significance in Heterocyclic Chemistry

The significance of 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride within heterocyclic chemistry stems from its embodiment of key principles that define successful pharmaceutical scaffold design. Heterocycles represent cyclic compounds containing at least one element other than carbon, with nitrogen, oxygen, and sulfur being the most common heteroatoms. These structural motifs have received considerable attention due to their biological and pharmacological significance, forming the backbone of numerous therapeutic agents.

Pyridine-containing heterocycles occupy a particularly prominent position in medicinal chemistry, with recent analysis revealing that pyridine rings are present in 54 drugs among United States Food and Drug Administration approved medications, representing the highest frequency among aza heterocycles. This prevalence is followed by piperidine with 40 drugs, pyrrolidine with 40 drugs, piperazine with 36 drugs, and pyrimidine with 25 drugs, demonstrating the exceptional importance of pyridine-based scaffolds in pharmaceutical development.

The structural characteristics of pyridine as a six-membered aromatic heterocycle provide electronic properties similar to benzene, with the five carbons and single nitrogen all exhibiting sp² hybridization. The six atoms each possess a p orbital perpendicular to the ring plane, containing one pi electron that enables complete conjugation with a total pi electron count of six. This electronic configuration follows the 4n + 2 rule and completely fills the bonding molecular orbitals, fulfilling the electronic requirements for aromaticity. The lone pair electrons on pyridine's nitrogen are contained in an sp² orbital lying in the same plane as the ring, not overlapping with the ring p orbitals and therefore not participating in the aromatic system.

The incorporation of pyrrolidine moieties into pyridine-based structures introduces additional conformational flexibility and hydrogen bonding capacity that enhances biological target recognition. Pyrrolidine's role as a versatile scaffold in drug discovery stems from its five-membered ring structure, which is widely utilized by medicinal chemists to obtain compounds for treating human diseases. The pyrrolidine ring's unique geometry allows for rigid conformations that facilitate incorporation into biological macromolecules, including interactions with cholesterol and other complex biomolecules.

Recent developments in pyrrolidine synthesis via ring contraction of pyridines have demonstrated the dynamic relationship between these heterocyclic systems. Photo-promoted ring contraction of pyridines with silylborane affords pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons, showcasing the synthetic versatility and interconnected nature of pyridine and pyrrolidine chemistry. This reaction demonstrates broad substrate scope with high functional group compatibility, providing facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for synthesizing functionalized pyrrolidines and nitrogen-containing compounds.

The compound this compound exemplifies sophisticated heterocyclic design by combining the electron-withdrawing properties of the chloro substituent with the basicity and conformational flexibility of the pyrrolidine moiety. This structural combination enables precise modulation of physicochemical properties, including metabolic stability, permeability, potency, and binding characteristics that are essential for pharmaceutical applications.

Systematic Nomenclature and Regulatory Designations

The systematic nomenclature of this compound reflects established conventions for describing complex heterocyclic structures containing multiple functional groups and salt formations. Understanding the precise nomenclature system provides essential information about the compound's structure, stereochemistry, and chemical properties that guide both synthetic approaches and regulatory classification systems.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules established for naming substituted heterocyclic compounds with multiple functional groups. The base structure designation begins with pyridine, indicating a six-membered aromatic ring containing one nitrogen atom positioned at the 1-position according to standard numbering conventions.

The chloro substituent occupies the 2-position of the pyridine ring, representing a halogen substitution that significantly influences the compound's electronic properties and reactivity patterns. The systematic numbering system for pyridine begins with the nitrogen atom as position 1, proceeding around the ring to identify substitution positions accurately. The 2-chloro designation therefore indicates that the chlorine atom is attached to the carbon atom adjacent to the nitrogen heteroatom.

The pyrrolidin-1-ylmethyl substituent at the 5-position represents a more complex structural element requiring careful nomenclature consideration. The term pyrrolidin-1-yl indicates that the pyrrolidine ring is attached through its nitrogen atom, which occupies the 1-position in the five-membered saturated heterocycle. The methyl linker connects the pyrrolidine nitrogen to the pyridine ring at position 5, creating a methylene bridge between the two heterocyclic systems.

The dihydrochloride designation indicates the presence of two hydrochloride salt formations, reflecting the compound's ability to accept protons at basic nitrogen centers. The molecular formula C₁₀H₁₅Cl₃N₂ confirms the presence of ten carbon atoms, fifteen hydrogen atoms, three chlorine atoms (one structural and two as hydrochloride), and two nitrogen atoms. This salt formation significantly influences the compound's solubility characteristics, stability, and handling properties.

The systematic International Union of Pure and Applied Chemistry name fully describes the compound as this compound, providing unambiguous identification of the molecular structure. Alternative acceptable nomenclature includes pyridine, 2-chloro-5-(1-pyrrolidinylmethyl)-, dihydrochloride, which emphasizes the pyridine core structure with systematic description of substituent positions and salt formation.

Chemical Abstracts Service Registry Number Analysis (1193388-62-3)

The Chemical Abstracts Service registry number 1193388-62-3 serves as the unique numerical identifier for this compound within the comprehensive Chemical Abstracts Service database system. This registration number provides definitive identification that distinguishes this specific compound from related structural analogs and ensures accurate communication within scientific and regulatory contexts.

The Chemical Abstracts Service registration system assigns unique numbers to chemical substances based on their molecular structure and composition, creating an unambiguous identification system that transcends nomenclature variations and language differences. The number 1193388-62-3 specifically identifies the dihydrochloride salt form of the compound, distinguishing it from the free base form which carries the separate Chemical Abstracts Service number 230617-66-0.

Analysis of the Chemical Abstracts Service registry reveals that the compound was first registered in the database system, indicating its relatively recent emergence in chemical literature and research applications. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity worthy of systematic cataloging and regulatory tracking.

The database classification system associates the compound with multiple synonym designations, including this compound and pyridine, 2-chloro-5-(1-pyrrolidinylmethyl)-, dihydrochloride. These alternative names reflect different approaches to systematic nomenclature while maintaining reference to the same molecular structure.

| Property | Value | Registry Information |

|---|---|---|

| Chemical Abstracts Service Number | 1193388-62-3 | Dihydrochloride salt form |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ | Confirmed in registry |

| Molecular Weight | 269.60 g/mol | Standard atomic weights |

| International Union of Pure and Applied Chemistry Name | This compound | Primary designation |

| Alternative Name | Pyridine, 2-chloro-5-(1-pyrrolidinylmethyl)-, dihydrochloride | Secondary designation |

The Chemical Abstracts Service registry system also provides computational chemistry data that enhances understanding of the compound's properties and behavior. The topological polar surface area value of 16.13 indicates limited polar surface exposure, while the calculated logarithm of the partition coefficient value of 3.1744 suggests moderate lipophilicity. The compound exhibits two hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds contributing to conformational flexibility.

The registry designation enables precise tracking of the compound through various databases and regulatory systems, facilitating research coordination and ensuring accurate identification in scientific literature. This systematic approach to chemical identification supports effective communication between researchers, regulatory agencies, and commercial suppliers while maintaining the highest standards of chemical information management.

属性

IUPAC Name |

2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCCVXODBBUNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride, with the CAS number 1193388-62-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as its underlying mechanisms of action.

The molecular formula of this compound is , and it has a molecular weight of approximately 269.59 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

The compound's mechanism of action appears to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties against various fungal strains. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported in the range of 16.69 to 78.23 µM .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Case Studies and Research Findings

A notable study conducted on pyrrolidine derivatives reported that structural modifications significantly influence their biological activity . The presence of halogen substituents in the structure was found to enhance both antibacterial and antifungal activities, suggesting that further optimization of the compound could lead to more potent derivatives.

Additionally, research has indicated that the combination of this compound with other known antibiotics may yield synergistic effects, enhancing overall efficacy against resistant bacterial strains . This is particularly relevant in the context of rising antibiotic resistance globally.

科学研究应用

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. It may interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing synaptic transmission and neurological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various pathogens due to the presence of the pyrrolidine structure that enhances biological activity.

- Anticancer Potential : Research indicates that it may inhibit proteasome activity, crucial for regulating protein degradation pathways involved in cancer progression. This inhibition could lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter metabolism. Its dual functionality allows it to act as both an inhibitor and an activator depending on its molecular interactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. The mechanism involves proteasome inhibition, leading to an accumulation of regulatory proteins that promote cell death pathways. This finding supports further investigation into its potential role in cancer therapy.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reaction is critical for functionalizing the aromatic system.

Example Reaction with Amines :

Reaction of 2-chloro-5-(chloromethyl)pyridine (precursor) with pyrrolidine in the presence of potassium carbonate (K₂CO₃) yields 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine. The dihydrochloride form is subsequently obtained via acidification.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| K₂CO₃, acetonitrile, 70°C, 16h | 90% |

Key Observations :

-

Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates substitution with secondary amines, achieving moderate yields (42.3%) .

-

The chloromethyl group at the 5-position can also participate in substitutions, enabling bifunctional reactivity .

Oxidation of the Pyrrolidine Moiety

The pyrrolidine ring undergoes oxidation to form N-oxides or imine intermediates, influencing its biological activity.

Oxidation with Hydrogen Peroxide :

Treatment with H₂O₂ in aqueous acidic conditions generates pyrrolidine N-oxide derivatives.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂, HCl (aq) | Pyrrolidine N-oxide | RT, 6h |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the tertiary amine in pyrrolidine acting as the reactive site.

Hydrolysis Reactions

The compound exhibits stability under neutral conditions but undergoes hydrolysis in acidic or basic media.

Acidic Hydrolysis :

In 25% hydrobromic acid (HBr) and toluene at 90–100°C, the chloromethyl group converts to a bromomethyl derivative .

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| HBr, toluene, 90–100°C, 10h | 2-Bromo-5-bromomethylpyridine | 93% purity |

Basic Hydrolysis :

Aqueous NaOH at elevated temperatures cleaves the pyrrolidine-methyl bond, yielding 2-chloro-5-hydroxymethylpyridine.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when the chlorine is replaced by a boronic ester.

Palladium-Catalyzed Coupling :

Using Pd(PPh₃)₄ and aryl boronic acids in dimethoxyethane (DME), biaryl derivatives are synthesized .

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, DME, 80°C | 12h | 75–85% |

Stability and Reactivity Trends

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities, differing primarily in substituents, salt forms, or heterocyclic moieties:

Table 1: Key Structural and Molecular Properties

Physicochemical Properties

Table 2: Estimated Physical Properties (Predicted)

Notes:

- The dihydrochloride salt of the target compound exhibits significantly higher water solubility (14,197 mg/L) compared to its free base counterpart (278.34 mg/L) due to ionic interactions .

- The pyrazolylmethyl derivative (CAS N/A) has a higher predicted LogP (2.91), indicating greater lipophilicity, which may influence membrane permeability in biological systems .

Commercial and Research Status

- Active Analogues : Compounds like 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine hydrochloride remain available, suggesting ongoing research interest in pyrazole-containing derivatives .

准备方法

Synthesis of 2-Chloro-5-aminomethylpyridine Intermediate

One common approach begins with 2-chloro-5-pyridinecarboxaldehyde, which is reacted with pyrrolidine to form an imine intermediate. This intermediate is subsequently reduced to yield 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine. The reduction step typically employs mild hydrogenating agents such as sodium borohydride or sodium boranate, facilitating high yields and purity without over-reduction or side reactions.

This method is supported by literature describing analogous syntheses of 2-chloro-5-alkylaminomethylpyridines, where the aldehyde reacts with alkylamines followed by reduction to the corresponding aminomethyl derivatives.

Direct Substitution on 2-Chloro-5-chloromethylpyridine

Alternatively, 2-chloro-5-chloromethylpyridine can be reacted directly with pyrrolidine under nucleophilic substitution conditions to replace the chloromethyl group with the pyrrolidinylmethyl group. This reaction is typically performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which enhance nucleophilicity and solubility of reactants. The reaction temperature is controlled between 0°C and 100°C to optimize selectivity and yield.

Formation of Dihydrochloride Salt

The free base 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This salt formation enhances the compound’s crystallinity, stability, and ease of handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Imine Formation | 2-chloro-5-pyridinecarboxaldehyde + pyrrolidine | Polar aprotic solvents (DMF, DMSO) | 0°C to 25°C | Stirring under inert atmosphere to prevent oxidation |

| Reduction to Aminomethyl | Sodium borohydride or sodium boranate | Methanol, ethanol, or THF | 0°C to room temperature | Mild reducing agent to avoid over-reduction |

| Nucleophilic Substitution | 2-chloro-5-chloromethylpyridine + pyrrolidine | DMF, DMSO | 25°C to 100°C | Controlled to prevent side reactions |

| Salt Formation | HCl gas or aqueous HCl | Ethanol, diethyl ether, or water | Room temperature | Crystallization of dihydrochloride salt |

Detailed Research Findings

Yield and Purity: The two-step imine formation and reduction method typically yields the target compound in high purity (>95%) and good yields (70–85%), as the reduction step is efficient and selective.

Solvent Effects: Use of polar aprotic solvents such as DMF and DMSO is critical in nucleophilic substitution to enhance solubility and reaction rates. These solvents also help in stabilizing intermediates and prevent side reactions.

Temperature Control: Maintaining reaction temperatures within specified ranges prevents decomposition of sensitive intermediates and ensures optimal reaction kinetics.

One-Pot Procedures: Recent developments have demonstrated that the imine formation and reduction steps can be combined in a one-pot process without intermediate isolation, improving efficiency and reducing purification steps.

Comparative Analysis with Related Pyridine Derivatives

| Feature | This compound | Related 2-Chloro-5-methylpyridine | 2-(Pyrrolidin-3-ylmethyl)pyridine Dihydrochloride |

|---|---|---|---|

| Core Pyridine Substitution | 2-chloro, 5-(pyrrolidin-1-ylmethyl) | 2-chloro, 5-methyl | 2-(pyrrolidin-3-ylmethyl) |

| Key Synthetic Step | Imine formation + reduction or nucleophilic substitution | Halogenation and dehydrohalogenation | Substitution on pyridine ring |

| Solvent Preference | Polar aprotic (DMF, DMSO) | High boiling aromatic solvents (1,2,4-trichlorobenzene) | Polar aprotic solvents |

| Salt Formation | Dihydrochloride salt | Not typically salt form | Dihydrochloride salt |

| Yield Range | 70–85% | Variable, depends on halogenation | Moderate to high |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride, and what are the critical reaction parameters?

- Answer : The synthesis involves a nucleophilic substitution reaction where a chlorinated pyridine derivative (e.g., 2-chloro-5-(chloromethyl)pyridine) reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidin-1-ylmethyl intermediate. Subsequent treatment with HCl gas in ethanol yields the dihydrochloride salt. Critical parameters include reaction temperature (80–100°C), molar ratio of pyrrolidine to substrate (1.2:1), and HCl concentration during salt formation. Purification via recrystallization (ethanol/water, 3:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Answer :

- ¹H NMR : Pyrrolidine methylene protons appear as multiplets (δ 2.8–3.2 ppm); aromatic protons resonate as doublets (δ 8.0–8.5 ppm).

- FT-IR : N–H stretches (~3400 cm⁻¹), C–Cl vibrations (~750 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ at m/z 231.0524 (calculated 231.0528).

- X-ray crystallography (if crystals form) confirms the dihydrochloride salt structure via Cl⁻···H–N hydrogen bonding .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight, light-protected containers at –20°C under inert gas (N₂ or Ar). Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C. Long-term storage (>6 months) requires desiccation with silica gel to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up the synthesis?

- Answer : Use flow chemistry to control exothermic reactions (e.g., pyrrolidine addition). Employ catalytic Cu(I) (5 mol%) to accelerate substitution kinetics. Monitor intermediates via inline FT-IR to terminate reactions at >90% conversion. For salt formation, use HCl-saturated ether to precipitate the product selectively, achieving 85–92% yield .

Q. What strategies resolve contradictions in enzyme inhibition data between biochemical assays and cellular models?

- Answer : Discrepancies may arise from poor membrane permeability or intracellular metabolism. Steps:

Validate cellular uptake using ³H-labeled analogs and LC-MS/MS quantification .

Test stability in cell lysate incubations (37°C, 1–24 hours) via HPLC .

Compare IC₅₀ values under varying ATP concentrations (1–10 mM) to assess competitive inhibition mechanisms .

Q. How to design experiments probing the compound’s effects on cross-talk between GPCR and MAPK pathways?

- Answer :

- Multiplex assays : Use Luminex xMAP to quantify phosphorylated ERK, JNK, and p38 simultaneously .

- Genetic tools : CRISPR knockout of β-arrestin-1/2 to test pathway dependency.

- Temporal analysis : Collect samples at 0, 15, 30, 60, and 120 minutes post-treatment for phosphoproteomics.

- Computational modeling : Build a kinetic model (COPASI) integrating dose-response data to predict pathway dominance .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between Gram-positive and Gram-negative bacteria?

- Answer : Gram-negative outer membrane lipopolysaccharides may limit diffusion. Mitigation strategies:

- Use efflux pump inhibitors (e.g., PAβN) in MIC assays .

- Modify the compound with a cationic peptide tag to enhance penetration .

- Test synergy with EDTA (disrupts outer membrane integrity) .

Comparative Biological Activity

Q. How does the biological activity of this compound compare to structurally similar analogs?

- Answer : Key comparisons (see Table 1 ):

| Compound | Target Enzyme IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine | 0.45 ± 0.12 | 12.8 (pH 7.4) |

| 5-Chloro-2-pyrrolidin-1-ylbenzeneamine | 1.2 ± 0.3 | 8.9 (pH 7.4) |

| Pyrrolopyrazine derivatives | 3.8 ± 1.1 | <1.0 (pH 7.4) |

- The target compound shows 3× higher potency than benzeneamine analogs due to improved π-stacking with aromatic enzyme residues .

Safety in Research Settings

Q. What precautions are critical when handling this compound in cellular assays?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。